molecular formula C22H20N2O5 B2369443 2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 2490413-06-2

2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No. B2369443
CAS RN: 2490413-06-2
M. Wt: 392.411
InChI Key: UDISOMJWAFNCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including an oxazole ring, a carboxylic acid group, and a fluorenylmethyloxycarbonyl group .


Chemical Reactions Analysis

Again, without specific studies or papers to reference, it’s difficult to provide an analysis of the chemical reactions involving this compound. In general, the Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid and its derivatives are utilized in various synthetic processes. For instance, a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, has been synthesized from 3‐bromopyruvic acid and an N‐Fmoc‐thiourea derivative. This synthesis showcases the compound's role in producing complex chemical structures (Le & Goodnow, 2004).

Applications in Organic Chemistry and Material Science

  • The fluorene derivative is integral in the development of materials with specific properties. For example, certain fluorene-based compounds have been evaluated as primary liquid scintillation solutes, indicating their potential application in radiation detection and measurement technologies (Barnett, Daub, Hayes, & Ott, 1960).

Biological and Medicinal Chemistry

  • In medicinal chemistry, the fluorene moiety, a component of the compound , is used for protecting groups in the synthesis of complex biological molecules. For instance, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is employed for protecting hydroxy-groups in the synthesis of biological compounds, highlighting its utility in the preparation of peptides and other bioactive molecules (Gioeli & Chattopadhyaya, 1982).

Photophysical Studies and Imaging

  • The fluorene derivatives are also significant in photophysical studies and bioimaging. A study on a water-soluble fluorene derivative explored its linear photophysical characteristics and two-photon absorption properties, demonstrating its potential in bioimaging applications, particularly in targeting specific cellular components (Morales et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s being used in the synthesis of peptides, the Fmoc group serves as a protective group that can be selectively removed to allow for the addition of other amino acids .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing more efficient synthesis methods, or exploring the use of these compounds in the synthesis of new types of peptides .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-12-19(21(25)26)29-20(23-12)13(2)24-22(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11H2,1-2H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDISOMJWAFNCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid

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